Tert-butyl (1-hydroxy-5,5-dimethylhexan-2-yl)carbamate
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Overview
Description
Tert-butyl (1-hydroxy-5,5-dimethylhexan-2-yl)carbamate is a chemical compound with a molecular formula of C12H25NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a hydroxy-hexane chain. This compound is known for its use in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-hydroxy-5,5-dimethylhexan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxy-hexane derivative. One common method involves the use of tert-butyl carbamate and 1-hydroxy-5,5-dimethylhexan-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-hydroxy-5,5-dimethylhexan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in an organic solvent.
Reduction: NaBH4 or LiAlH4 in anhydrous ether or THF.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Tert-butyl (1-hydroxy-5,5-dimethylhexan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of tert-butyl (1-hydroxy-5,5-dimethylhexan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form stable covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.
Tert-butyl ®-(1-hydroxy-5,5-dimethylhexan-2-yl)carbamate: A stereoisomer with similar chemical properties but different biological activity.
N-Boc-protected anilines: Compounds with a similar protecting group used in organic synthesis.
Uniqueness
Tert-butyl (1-hydroxy-5,5-dimethylhexan-2-yl)carbamate is unique due to its specific structure, which combines a hydroxy-hexane chain with a carbamate group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C13H27NO3 |
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Molecular Weight |
245.36 g/mol |
IUPAC Name |
tert-butyl N-(1-hydroxy-5,5-dimethylhexan-2-yl)carbamate |
InChI |
InChI=1S/C13H27NO3/c1-12(2,3)8-7-10(9-15)14-11(16)17-13(4,5)6/h10,15H,7-9H2,1-6H3,(H,14,16) |
InChI Key |
KWHDHMSAYUPTDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC(CO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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